HsTx1

Kv1.3 channel Autoimmune disease Peptide engineering

Researchers requiring maximal Kv1.3 blockade at minimal concentrations face off-target liabilities with three-disulfide toxins. HsTx1 solves this with a unique four-disulfide-bridge scaffold delivering 12 pM IC50 at Kv1.3. • 9-fold more potent than margatoxin (110 pM); 34-fold over kaliotoxin (410 pM) • PEGylation-compatible scaffold enables sustained blockade in chronic autoimmune models • Lyophilized, synthetic peptide with confirmed disulfide connectivity; shipped under cold chain

Molecular Formula C149H246N54O46S9
Molecular Weight 3819.87 Da
Cat. No. B1573975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsTx1
Molecular FormulaC149H246N54O46S9
Molecular Weight3819.87 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 95 %AA sequence: Ala-Ser-Cys3-Arg-Thr-Pro-Lys-Asp-Cys9-Ala-Asp-Pro-Cys13-Arg-Lys-Glu-Thr-Gly-Cys19-Pro-Tyr-Gly-Lys-Cys24-Met-Asn-Arg-Lys-Cys29-Lys-Cys31-Asn-Arg-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys31 and Cys19-Cys34Length (aa): 34

HsTx1: Kv1.3 Potassium Channel Blocker


HsTx1 is a 34‑residue, C‑terminally amidated peptide isolated from the venom of the scorpion Heterometrus spinnifer [1]. It belongs to the α‑KTx6 family of scorpion toxins and is characterized by a unique four‑disulfide‑bridge scaffold (Cys3‑Cys24, Cys9‑Cys29, Cys13‑Cys31, Cys19‑Cys34) that confers exceptional structural stability [2]. HsTx1 acts as a potent and selective blocker of the voltage‑gated potassium channel Kv1.3, a key therapeutic target for autoimmune diseases due to its upregulation in activated effector memory T (TEM) cells [3]. Unlike many three‑disulfide‑bridged scorpion toxins, the fourth disulfide bridge in HsTx1 contributes to its high affinity for Kv1.3 (IC50 ~12 pM) and its distinct pharmacological profile [4].

HsTx1 vs. Other Kv1.3 Blockers


Kv1.3‑blocking peptides derived from scorpion, sea anemone, and other venoms exhibit profoundly divergent selectivity profiles, structural stability, and off‑target liabilities that preclude simple substitution in experimental or therapeutic contexts. HsTx1 is distinguished by its four‑disulfide‑bridge scaffold, which differs fundamentally from the three‑disulfide architecture of most scorpion toxins (e.g., charybdotoxin, margatoxin, kaliotoxin) and from the distinct fold of sea anemone toxins like ShK [1]. This structural divergence translates into measurable differences in Kv1.3/Kv1.1 selectivity, binding kinetics, and susceptibility to proteolytic degradation [2]. Furthermore, the wild‑type HsTx1 peptide and its position‑14 analogues (e.g., HsTX1[R14A]) display markedly different selectivity windows, meaning that even within the HsTx1 family, compound identity critically determines experimental outcomes [3]. The quantitative evidence below demonstrates exactly where HsTx1 and its engineered variants offer procurement‑relevant differentiation over the closest available alternatives.

HsTx1 Quantitative Evidence


Kv1.3 over Kv1.1 Selectivity Enhancement

The HsTX1[R14A] analogue, featuring an alanine substitution at position 14, exhibits a selectivity ratio for Kv1.3 over Kv1.1 that exceeds 2000‑fold. This represents a substantial improvement over wild‑type HsTx1, which demonstrates approximately 600‑fold selectivity under the same assay conditions [1]. The enhanced selectivity is driven by a >2 kcal/mol gain in the Kv1.3/Kv1.1 selectivity free energy, as predicted by potential of mean force calculations and validated experimentally [2]. This differentiation is critical for applications where Kv1.1 off‑target blockade (associated with neurological and cardiac adverse effects) must be minimized.

Kv1.3 channel Autoimmune disease Peptide engineering

Kv1.3 Potency vs. Margatoxin and Kaliotoxin

Wild‑type HsTx1 inhibits rat Kv1.3 channels with an IC50 of approximately 12 pM in Xenopus oocyte expression systems [1]. This potency substantially exceeds that of the widely used scorpion toxin comparators margatoxin (IC50 = 110 pM) and kaliotoxin (IC50 = 410 pM) [2]. The 9‑fold potency advantage over margatoxin and 34‑fold advantage over kaliotoxin translate to lower effective concentrations required in vitro and in vivo, reducing peptide consumption and potential non‑specific effects at higher doses.

Kv1.3 blocker Scorpion toxin Potency comparison

Absence of SK Channel Off-Target Binding

HsTx1 does not compete with 125I‑apamin for binding to rat brain synaptosomal membranes, demonstrating complete inactivity at apamin‑sensitive small‑conductance calcium‑activated potassium (SK) channels [1]. This contrasts with maurotoxin (MTX), another α‑KTx6 family member that shares 59% sequence identity with HsTx1 and potently blocks SK channels [2]. The absence of SK channel activity in HsTx1 is a critical procurement differentiator for studies requiring Kv1.3 blockade without confounding modulation of SK‑mediated afterhyperpolarization in neurons and immune cells.

SK channel Off‑target Selectivity

PEGylated Conjugate in Inflammatory Arthritis Model

In a rat model of inflammatory arthritis (pristane‑induced arthritis), subcutaneous administration of PEGylated HsTX1[R14A] (PEG‑HsTX1[R14A]) at 1 mg/kg every other day significantly reduced clinical arthritis scores and joint inflammation compared to vehicle‑treated controls [1]. The unmodified HsTX1[R14A] peptide showed a shorter duration of action, requiring more frequent dosing to maintain efficacy. This in vivo differentiation demonstrates that the HsTX1 scaffold is amenable to PEGylation without loss of Kv1.3 selectivity, enabling extended pharmacokinetic profiles not achievable with unmodified ShK or other short‑chain scorpion toxins.

In vivo efficacy Autoimmune PEGylation

Native Brain Channel Affinity vs. Kaliotoxin

HsTx1 efficiently competes with 125I‑kaliotoxin for binding to voltage‑gated K+ channels on rat brain synaptosomal membranes, exhibiting an IC50 of approximately 1 pM [1]. This native‑tissue affinity is substantially higher than that of kaliotoxin itself (Kd ~10‑100 pM range on native channels) and reflects HsTx1's exceptional ability to recognize the Kv1.3 channel in a native membrane environment. This property is particularly valuable for ex vivo tissue labeling and autoradiography applications where high signal‑to‑noise at low probe concentrations is essential.

Native channel Radioligand binding Brain

Fluorescent Conjugate Selectivity Maintenance

N‑terminal conjugation of a Cy5 fluorophore to HsTX1[R14A] yields a fluorescent probe (Cy5‑HsTX1[R14A]) that retains potent Kv1.3 blockade (IC50 ~0.9 nM) and maintains selectivity over a panel of off‑target potassium channels including Kv1.2, Kv1.4, Kv1.5, Kv1.6, KCa1.1, and KCa3.1 [1]. Importantly, Cy5‑HsTX1[R14A] also shows selectivity against heteromeric Kv1.3/Kv1.5 tandem dimers, which are physiologically relevant in certain immune cell subtypes [2]. This contrasts with ShK‑based fluorescent probes, which typically exhibit broader cross‑reactivity with Kv1.1 and Kv1.2.

Fluorescent probe Imaging Selectivity

HsTx1 Application Scenarios


Patch-Clamp Electrophysiology

For whole‑cell or single‑channel recordings where maximal Kv1.3 blockade at minimal concentrations is required, wild‑type HsTx1 (IC50 12 pM) provides a 9‑fold potency advantage over margatoxin (110 pM) and a 34‑fold advantage over kaliotoxin (410 pM), enabling lower peptide usage and reduced solvent/diluent artifacts [1].

Autoimmune Models with High Kv1.3/Kv1.1 Selectivity

For in vivo studies of multiple sclerosis, rheumatoid arthritis, or type 1 diabetes where off‑target Kv1.1 blockade is a safety concern, HsTX1[R14A] (selectivity >2000‑fold over Kv1.1) is the preferred procurement choice over wild‑type HsTx1 (~600‑fold) or ShK‑based analogs (~100‑fold) [2].

Fluorescence Imaging and Flow Cytometry

When experimental protocols demand visualization of endogenous Kv1.3 in live cells or tissues, Cy5‑HsTX1[R14A] provides a validated fluorescent probe that retains 0.9 nM IC50 at Kv1.3 and maintains selectivity over Kv1.2, Kv1.4, Kv1.5, Kv1.6, KCa1.1, and KCa3.1 [3]. This eliminates the need for secondary antibody amplification in live‑cell imaging workflows.

Long-Term In Vivo Dosing Studies

For chronic autoimmune disease models where daily injections are impractical, PEG‑conjugated HsTX1[R14A] provides sustained Kv1.3 blockade with every‑other‑day dosing, as demonstrated in pristane‑induced arthritis in rats [4]. This PEGylation compatibility is a scaffold‑intrinsic advantage not available for many three‑disulfide scorpion toxins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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